molecular formula C18H17N3O4S B2843153 N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide CAS No. 886924-94-3

N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide

Cat. No.: B2843153
CAS No.: 886924-94-3
M. Wt: 371.41
InChI Key: ZEFRXNKRXZJSDQ-UHFFFAOYSA-N
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Description

N-[5-(2-Methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide (IUPAC name: 3-[(4-methylphenyl)sulfonyl]-N-{5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}propanamide) is a synthetic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 2-methanesulfonylphenyl group and at the 2-position with a 3-phenylpropanamide chain . The oxadiazole ring, known for its electron-deficient nature and metabolic stability, is combined with sulfonyl and phenyl groups, which may enhance interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-26(23,24)15-10-6-5-9-14(15)17-20-21-18(25-17)19-16(22)12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFRXNKRXZJSDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide Formation

The oxadiazole ring is synthesized via cyclodehydration of a diacylhydrazide. Starting with 2-methanesulfonylbenzoic acid, conversion to its hydrazide derivative is achieved through reaction with hydrazine hydrate in ethanol under reflux (80°C, 6 hours).

Reaction conditions :

  • Hydrazine hydrate : 3 equivalents
  • Solvent : Ethanol (anhydrous)
  • Yield : 85–90%

Cyclodehydration to Oxadiazole

Cyclization of the hydrazide is performed using phosphorus oxychloride (POCl₃) as a dehydrating agent. POCl₃ facilitates intramolecular cyclization by activating the carbonyl groups.

Optimized procedure :

  • Dissolve 2-methanesulfonylbenzohydrazide (1 equiv.) in POCl₃ (5 mL/mmol).
  • Reflux at 110°C for 4 hours.
  • Quench with ice-water, neutralize with sodium bicarbonate, and extract with ethyl acetate.
  • Purify via silica gel chromatography (hexane:ethyl acetate, 3:1).
    Yield : 78%

Introduction of the 3-Phenylpropanamide Side Chain

Activation of 3-Phenylpropanoic Acid

The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂).

Procedure :

  • 3-Phenylpropanoic acid (1 equiv.) is refluxed with SOCl₂ (3 equiv.) in dichloromethane (DCM) for 2 hours.
  • Excess SOCl₂ is removed under reduced pressure.

Amidation of the Oxadiazole Amine

Coupling the acyl chloride with the oxadiazole amine requires a base to scavenge HCl. Triethylamine (TEA) in DCM provides optimal results.

Reaction setup :

  • 5-(2-Methanesulfonylphenyl)-1,3,4-oxadiazol-2-amine (1 equiv.)
  • 3-Phenylpropanoyl chloride (1.2 equiv.)
  • TEA (2 equiv.) in DCM (0.1 M)
  • Stir at 25°C for 12 hours.
    Yield : 82% after column purification (ethyl acetate:methanol, 9:1).

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Cyclization

Microwave irradiation reduces reaction times for oxadiazole formation. Using polyphosphoric acid (PPA) as a catalyst, cyclization completes in 15 minutes at 150°C.

Method Time Yield Purity (HPLC)
POCl₃ reflux 4 hrs 78% 98.5%
Microwave + PPA 15 min 81% 97.8%

Coupling Reagent Screening

Carbodiimides such as 1,3-diisopropylcarbodiimide (DIC) enhance amidation efficiency when paired with hydroxybenzotriazole (HOBt).

Reagent System Yield Side Products
TEA/DCM 82% <5%
DIC/HOBt/DMF 89% <2%

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography : Effective for intermediate purification (hexane:ethyl acetate gradients).
  • Preparative HPLC : Final product purity >99% (C18 column, acetonitrile:water + 0.1% TFA).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.0 Hz, 1H, Ar–H), 7.98 (s, 1H, Oxadiazole–H), 7.62–7.45 (m, 5H, Ar–H).
  • MS (ESI) : m/z 412.1 [M+H]⁺.

Challenges and Mitigation Strategies

Regioselectivity in Oxadiazole Formation

Competing 1,2,4-oxadiazole formation is suppressed by using stoichiometric POCl₃ and rigorous temperature control.

Amide Bond Hydrolysis

The electron-withdrawing methanesulfonyl group destabilizes the oxadiazole ring under acidic conditions. Neutral pH during workup prevents degradation.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory or cancer pathways.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or the apoptosis pathway, leading to anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural analogs primarily differ in substituents on the oxadiazole ring and the amide side chain. Key examples include:

Table 1: Structural Comparison of Selected 1,3,4-Oxadiazole Derivatives
Compound Name/ID Oxadiazole Substituent Amide/Other Substituent Key Functional Groups Biological Activity (if reported) Source
Target Compound 2-Methanesulfonylphenyl 3-Phenylpropanamide Methanesulfonyl, phenyl Not explicitly reported
LMM5 (F2368-0617) (4-Methoxyphenyl)methyl 4-[Benzyl(methyl)sulfamoyl]benzamide Methoxy, sulfamoyl Antifungal (vs. Candida spp.)
LMM11 (F2832-0099) Furan-2-yl 4-[Cyclohexyl(ethyl)sulfamoyl]benzamide Furan, sulfamoyl Antifungal (vs. Candida spp.)
Molbank 2013, M800 Compound 4 Diphenylmethyl Pyrazin-2-yl acetamide Diphenylmethyl, pyrazine Synthetic intermediate
ChemDiv Screening Compound (InChI=1S/C23H23N5O3S) 2-Methylphenyl 3-Phenylpropanamide Methyl, sulfanyl Research use (unspecified)

Functional Group Impact on Properties and Activity

Methanesulfonyl vs. Sulfamoyl Groups
  • The target compound’s methanesulfonyl group is a strong electron-withdrawing substituent, which may enhance electrophilic interactions with biological targets compared to the sulfamoyl groups in LMM5 and LMM11. Sulfamoyl derivatives (e.g., LMM5 and LMM11) demonstrated antifungal activity against Candida albicans, suggesting sulfonamide/sulfamoyl moieties contribute to targeting fungal enzymes . However, the target compound’s mesyl group could alter solubility or bioavailability due to its polarity.
Phenylpropanamide Chain Variations
  • The 3-phenylpropanamide side chain in the target compound shares similarities with the ChemDiv screening compound (Table 1). However, the latter includes a sulfanyl linker, which may confer different conformational flexibility or redox stability compared to the target’s direct sulfonyl linkage .
Heterocyclic vs. Aromatic Substituents

    Q & A

    Basic Research Questions

    Q. What are the recommended synthetic pathways for N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide, and how can reaction progress be monitored?

    • Methodology : The compound can be synthesized via multi-step organic reactions. A typical approach involves:

    • Cyclocondensation of hydrazides with appropriate carbonyl derivatives to form the 1,3,4-oxadiazole core .
    • Subsequent coupling with 3-phenylpropanamide derivatives using carbodiimide-based coupling reagents (e.g., DCC or EDC) .
    • Reaction progress is monitored via thin-layer chromatography (TLC) and spectroscopic techniques (e.g., IR spectroscopy to confirm amide bond formation at ~1650–1700 cm⁻¹) .

    Q. How is structural characterization performed for this compound, and what key spectral data should researchers prioritize?

    • Methodology :

    • 1H-NMR : Key signals include aromatic protons (δ 7.0–8.5 ppm), methanesulfonyl group protons (singlet at δ ~3.3 ppm), and oxadiazole-linked protons (δ ~8.0 ppm) .
    • 13C-NMR : Confirm the oxadiazole ring carbons (δ 160–170 ppm) and carbonyl groups (amide C=O at δ ~170 ppm) .
    • IR : Focus on C=O stretching (~1680 cm⁻¹), S=O stretching (~1150–1350 cm⁻¹), and N-H bending (amide II band at ~1550 cm⁻¹) .

    Q. What preliminary biological assays are suitable for evaluating its bioactivity?

    • Methodology :

    • Enzyme Inhibition : Test against urease or alkaline phosphatase using spectrophotometric assays (e.g., Berthelot method for urease activity) .
    • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .
    • Antimicrobial Screening : Employ microdilution assays against Gram-positive/negative bacteria and fungi .

    Advanced Research Questions

    Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?

    • Methodology :

    • Substituent Variation : Modify the methanesulfonylphenyl group (e.g., replace with nitro or amino groups) to assess impact on enzyme inhibition .
    • Oxadiazole Ring Analogues : Compare with 1,3,4-thiadiazole or triazole derivatives to evaluate heterocyclic core specificity .
    • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with targets like urease or microbial enzymes .

    Q. What computational strategies can elucidate its mechanism of action and pharmacokinetic properties?

    • Methodology :

    • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
    • Molecular Dynamics (MD) Simulations : Study binding persistence with biological targets (e.g., bacterial cell wall enzymes) .
    • ADMET Prediction : Use tools like SwissADME to estimate solubility, bioavailability, and cytochrome P450 interactions .

    Q. How do conflicting bioactivity results (e.g., high in vitro vs. low in vivo efficacy) arise, and how can they be resolved?

    • Methodology :

    • Metabolic Stability Tests : Use liver microsome assays to identify rapid degradation pathways .
    • Formulation Adjustments : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
    • Dose-Response Reassessment : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to refine dosing regimens .

    Data Contradictions and Validation

    Q. How should researchers address discrepancies in reported spectroscopic data for similar oxadiazole derivatives?

    • Methodology :

    • Cross-Validation : Compare NMR and IR data with structurally analogous compounds (e.g., N-(5-methyl-1,3-thiazol-2-yl) derivatives) .
    • Crystallographic Confirmation : Use X-ray diffraction to resolve ambiguities in spatial arrangements (e.g., oxadiazole ring planarity) .

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